Product packaging for 2-Amino-6-chloropurine(Cat. No.:CAS No. 10310-21-1)

2-Amino-6-chloropurine

Cat. No.: B014584
CAS No.: 10310-21-1
M. Wt: 169.57 g/mol
InChI Key: RYYIULNRIVUMTQ-UHFFFAOYSA-N
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Description

Contextualizing 2-Amino-6-chloropurine within Purine (B94841) Chemistry and Biochemistry

Purines are fundamental heterocyclic aromatic organic compounds essential for numerous biological processes. They form the backbone of the nucleobases adenine (B156593) and guanine (B1146940), which are integral components of DNA and RNA.

This compound is a synthetic purine analogue that shares a close structural resemblance to the natural purine bases, guanine and adenine. Its core is the same bicyclic purine structure, consisting of fused pyrimidine (B1678525) and imidazole (B134444) rings. nih.gov The key difference lies in the substituents at positions 2 and 6 of the purine ring. Like guanine, it possesses an amino group at the C2 position. However, at the C6 position, it features a chlorine atom instead of the hydroxyl group found in guanine or the amino group in adenine. This chlorine atom is a reactive site, making the compound a versatile precursor for a wide array of derivatives.

As a heterocyclic aromatic organic compound, this compound exhibits the characteristic properties of this class of molecules. nih.gov Its aromatic nature contributes to its relative stability. The presence of nitrogen atoms and the chlorine substituent influences its electronic properties and reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions at the C6 position. This reactivity is a cornerstone of its utility in synthetic chemistry.

Overview of Research Significance

The importance of this compound in scientific research is primarily due to its role as a versatile building block in the synthesis of more complex molecules with potential biological activity.

This compound is a widely utilized intermediate in the synthesis of a variety of purine derivatives. researchgate.net Its chlorine atom at the C6 position can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, through nucleophilic aromatic substitution (SNAr) reactions. fiu.edu This allows for the introduction of diverse functional groups at this position, leading to the creation of extensive libraries of purine analogues for biological screening. scielo.org.mx Furthermore, the amino group at the C2 position can also be modified, although it is generally less reactive than the C6-chloro group. The compound serves as a key starting material for producing nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs. innospk.comacs.org For instance, it is a known intermediate in the synthesis of antiviral drugs like famciclovir (B1672041) and penciclovir (B1679225). acs.orggoogle.com

The structural similarity of this compound to endogenous purines allows the molecules derived from it to interact with biological targets such as enzymes and receptors involved in purine metabolism. This makes it a valuable scaffold for the design and synthesis of pharmacologically active compounds. Research has shown that derivatives of this compound exhibit a wide spectrum of biological activities, including antiviral, anticancer, and antifungal properties. scielo.org.mxgoogle.comacs.org For example, a series of 6-substituted purines synthesized from this compound have demonstrated promising antifungal activity against various fungal strains. scielo.org.mx Its riboside form is a precursor for synthesizing nucleoside analogs with potential antiviral activity against viruses like Epstein-Barr virus (EBV) and human herpesvirus 6 (HHV-6). chemsrc.com

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C5H4ClN5 nih.govthermofisher.com
Molecular Weight 169.57 g/mol nih.govsigmaaldrich.com
Appearance White or off-white crystalline powder innospk.com
Melting Point >300 °C sigmaaldrich.comsigmaaldrich.com
Water Solubility 1.7 g/L (at 20 °C) chemsrc.com
CAS Number 10310-21-1 thermofisher.comsigmaaldrich.com
IUPAC Name 6-chloro-7H-purin-2-amine nih.govthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN5 B014584 2-Amino-6-chloropurine CAS No. 10310-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7H-purin-2-amine
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InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074432
Record name 6-Chloro-2-aminopurine
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Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10310-21-1, 133762-81-9
Record name 2-Amino-6-chloropurine
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Record name 2-Amino-6-chloropurine
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Record name 2-Amino-6-chloropurin-9-yl
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Record name 2-Amino-6-chloropurine
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Record name 6-chloro-7H-purin-2-ylamine
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Record name 2-AMINO-6-CHLOROPURINE
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Chloropurine

Modern Synthetic Routes for 2-Amino-6-chloropurine

The synthesis of this compound is a critical process for the production of various antiviral and therapeutic agents. chemicalbook.com Research has focused on developing efficient, high-yield, and industrially scalable methods. These methodologies primarily originate from guanine (B1146940) derivatives or are built through alternative cyclization pathways.

The most common precursor for the synthesis of this compound is guanine, owing to its structural similarity and availability. The primary transformation involves the chlorination of the 6-position on the purine (B94841) ring. However, the low solubility and reactivity of guanine present significant challenges, often leading to low yields. google.comgoogle.com To overcome these issues, various strategies have been developed, including the use of acylated guanine derivatives and specialized catalytic systems.

Direct chlorination of guanine is a primary method for synthesizing this compound. Phosphorus oxychloride (POCl₃) is the most frequently employed chlorinating agent for this transformation. researchgate.netgoogle.com The process typically involves reacting guanine or, more commonly, an acylated guanine derivative with the chlorinating agent in a suitable solvent.

To improve the reactivity and solubility of the starting material, guanine is often first converted to a diacylated derivative, such as 2,9-diacetylguanine. google.comgoogle.com This intermediate is then chlorinated, followed by hydrolysis to remove the acyl protecting groups, yielding the final product. google.com For instance, reacting 2,9-diacetylguanine with phosphorus oxychloride, followed by hydrolysis with aqueous sodium hydroxide, has been reported to produce this compound. chemicalbook.comgoogle.com

Yields for these processes have been a major focus of optimization. Early methods involving direct chlorination of guanine suffered from very low yields, sometimes in the range of 30% to 42%, largely due to the poor solubility of guanine. google.comgoogle.com The introduction of acylation as a preliminary step significantly improved outcomes, with reported yields increasing to between 55% and 75%. google.comgoogle.com Further refinements in reaction conditions, including the choice of solvent and catalyst, have pushed yields even higher. One optimized, one-step method using guanine and phosphorus oxychloride in acetonitrile (B52724) with a phase transfer catalyst reported a yield of 72.1%. researchgate.net

Table 1: Comparison of Chlorination Methods from Guanine Derivatives

Starting MaterialChlorinating AgentKey ConditionsReported YieldReference
GuaninePhosphorus OxychlorideDirect chlorination with phase transfer catalyst30% - 42% google.com
2,9-DiacetylguaninePhosphorus OxychlorideChlorination followed by hydrolysis55% - 75% google.com
GuaninePhosphorus OxychlorideOne-step synthesis in acetonitrile with tetraethylamine chloride72.1% researchgate.net
Diacetyl guaninePhosphorus OxychlorideUse of triethylmethylammonium chloride and triethylamine (B128534) in acetonitrile, followed by hydrolysis74.6% chemicalbook.comgoogle.com

Phase transfer catalysis (PTC) is a crucial technique employed to overcome the solubility issues inherent in the synthesis of this compound from guanine. wikipedia.org A phase-transfer catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org In this context, the catalyst helps to solubilize the purine substrate in the organic solvent where the chlorination reaction takes place. google.comgoogle.com

Quaternary ammonium (B1175870) salts are the most common phase-transfer catalysts used for this purpose. wikipedia.org Compounds such as tetraethylammonium (B1195904) chloride, methyltriethylammonium chloride (TEMAC), and triethylmethylammonium chloride have been successfully used to accelerate the reaction and improve yields. researchgate.netgoogle.comgoogleapis.com The catalyst functions by forming an ion pair with the guanine derivative, which is more soluble in the nonpolar organic solvents, like acetonitrile, where the reaction with phosphorus oxychloride occurs. google.comgoogle.com

The selection of the catalyst and its concentration are important for optimizing the reaction. For example, a process using guanine with a chlorinating agent in the presence of methyltriethylammonium chloride has been described. googleapis.com Another detailed procedure involves heating diacetyl guanine with triethylmethylammonium chloride and triethylamine in acetonitrile, followed by the addition of phosphorus oxychloride, achieving a yield of 74.6%. google.com The use of these catalysts allows the reaction to proceed under milder conditions and in shorter timeframes compared to uncatalyzed reactions. researchgate.netgoogleapis.com

Table 2: Examples of Phase Transfer Catalysts in this compound Synthesis

CatalystStarting MaterialSolventKey FeaturesReference
Tetraethylammonium chlorideGuanineAcetonitrileFacilitates direct chlorination of guanine. google.com
Methyltriethylammonium chloride (TEMAC)Guanine or 2,9-diacylated guanineAcetonitrileUsed in the chlorination with phosphorus oxychloride. googleapis.com
Triethylmethylammonium chlorideDiacetyl guanineAcetonitrileUsed in conjunction with triethylamine base, achieving a 74.6% yield. google.com
Tetraethylamine chlorideGuanineAcetonitrileEnables a one-step synthesis with a reported yield of 72.1%. researchgate.net

Beyond the direct modification of guanine, alternative routes involving the construction of the purine ring system have been explored. These methods often involve multi-step sequences that culminate in a cyclization reaction to form the bicyclic purine core.

Alternative synthetic strategies often begin with substituted pyrimidine (B1678525) precursors, which are then elaborated to form the imidazole (B134444) ring fused to the pyrimidine. One such pathway starts from 2,4,5-triamino-6-hydroxypyrimidine. This compound is chlorinated to generate 2,4,5-triamino-6-chloropyrimidine, which then undergoes a cyclization reaction with a reagent like triethyl orthoformate to yield this compound. google.com While this process can achieve yields of 60-70%, it is hampered by long synthesis times and difficulties in preparing the triaminopyrimidine starting material, making it less suitable for industrial production. google.comgoogle.com

Another innovative route avoids the guanine-based pathway altogether. It begins with the reaction of ethyl cyanoacetate, chloroformamidine (B3279071) hydrochloride, and liquid ammonia (B1221849) to produce an intermediate. This intermediate is then cyclized by reacting with formic acid to form the purine ring system. google.compatsnap.com This method is noted for having fewer reaction steps and not generating large amounts of wastewater. patsnap.com

A different cyclization approach uses 4-chloro-5,6-dinitropyrimidin-2-amine as a key intermediate. This compound undergoes cyclization to form this compound directly. This pathway is advantageous due to its few steps and the high purity and yield of the final product. google.com

Recent advancements in catalysis have led to the development of novel catalyst systems that significantly improve the efficiency of alternative synthetic pathways. A notable example is the use of a specific catalyst combination, SnCl₂/AlCl₃, in the cyclization of 4-chloro-5,6-dinitropyrimidin-2-amine. google.com

In this process, 4-chloro-5,6-dinitropyrimidin-2-amine is treated with the SnCl₂/AlCl₃ catalyst system in an organic solvent such as acetonitrile. This is followed by the addition of trimethyl orthoformate, which acts as the carbon source for the formation of the imidazole ring, leading to cyclization. This method has been shown to produce this compound in very high yields, with one example reporting a yield of 93.7% and a purity of 99.4%. google.com The key to this high efficiency is the synergistic effect of the SnCl₂ and AlCl₃ catalysts. The molar ratio of these catalysts is crucial, with optimal results obtained when the amount of AlCl₃ is between 0.1 to 0.4 times the molar amount of SnCl₂. google.com This catalytic system represents a significant improvement over older methods, offering a more direct and higher-yielding route suitable for industrial application. google.com

Alternative Synthetic Pathways

Derivatization Strategies of this compound

The chemical architecture of this compound, featuring a nucleophilic amino group at C2 and an electrophilic center at C6 due to the chloro substituent, provides a rich platform for a variety of chemical transformations. These reactions enable the introduction of diverse functional groups, leading to the generation of extensive libraries of purine analogues for biological screening.

The chlorine atom at the C6 position of this compound is a proficient leaving group, making this site highly susceptible to nucleophilic aromatic substitution. This reactivity is extensively exploited for the synthesis of 6-substituted purine derivatives. scielo.org.mxnih.gov

The synthesis of O6-alkylguanine derivatives, which are crucial for studying DNA alkylation damage and repair mechanisms, can be efficiently achieved from this compound. nih.gov One established method involves the alkoxylation of this compound with various sodium alkoxides. researchgate.net This reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The use of sodium alkoxides facilitates the displacement of the chloride at the C6 position to yield the desired O6-alkylguanine derivatives in good to excellent yields. researchgate.net

Detailed research findings have demonstrated the successful synthesis of a series of O6-alkylguanine derivatives by treating this compound with different sodium alkoxides (RONa). The reaction conditions, such as temperature and duration, are optimized for each specific alkoxide to maximize the yield of the final product. researchgate.net

Table 1: Synthesis of O6-Alkylguanine Derivatives from this compound researchgate.net
EntryAlkyl Group (R)Reaction Temperature (°C)Reaction Time (h)Isolated Yield (%)
1Methyl25592
2Ethyl25594
3n-Propyl30690
4Isopropyl30685
5n-Butyl40888
6Isobutyl40882
7n-Pentyl501086

The C6-chloro atom can also be displaced by nitrogen nucleophiles to generate a diverse range of N6-substituted purine derivatives, which are of significant interest due to their prevalence in biologically active molecules, including cytokinins and cyclin-dependent kinase (CDK) inhibitors. nih.govnih.gov The reaction involves treating this compound with a primary or secondary amine, often in the presence of a base and a suitable solvent. nih.gov This direct amination provides a straightforward route to compounds such as N6-alkyl, N6-aryl, and N6-heteroaryl-2-aminopurines. scielo.org.mxresearchgate.net For instance, the reaction with various amines in a solvent like dimethylformamide (DMF) has been used to prepare N6-substituted-9H-purine-2,6-diamines. scielo.org.mx The synthesis of purine conjugates with amino acids has also been achieved through nucleophilic substitution of the chlorine atom in this compound. nih.gov

Beyond substitution at the C6 position, the purine ring of this compound can undergo alkylation and arylation at its nitrogen atoms, as well as C-C bond formation at the C6 position through cross-coupling reactions.

Alkylation of the purine core can occur at different nitrogen atoms, with the N9 and N7 positions being the most common sites. researchgate.net Achieving regioselectivity in the alkylation of purine derivatives is a significant synthetic challenge. mdpi.com For this compound, N9-alkylation is often the desired outcome for the synthesis of many nucleoside analogues. chemicalbook.com Studies have shown that the choice of alkylating agent, base, and reaction conditions can significantly influence the regioselectivity of the reaction. ub.edu Microwave-assisted organic synthesis has emerged as a powerful tool to achieve high regioselectivity for N9-alkylation in shorter reaction times. For example, the alkylation of this compound with methyl iodide or cyclopentyl bromide under microwave irradiation has been shown to yield the N9-alkylated derivative regioselectively. ub.edu

Table 2: Regioselective N9-Alkylation of this compound ub.edu
Alkylating AgentBaseConditionsProductYield (%)Regioselectivity (N9/N7)
Methyl Iodide(Bu)4NOHMicrowave, 60°C, 30 min2-Amino-6-chloro-9-methylpurine85>99:1
Cyclopentyl Bromide(Bu)4NOHMicrowave, 60°C, 30 min2-Amino-6-chloro-9-cyclopentylpurine78>99:1
Benzyl (B1604629) Bromide(Bu)4NOHMicrowave, 50°C, 30 min2-Amino-9-benzyl-6-chloropurine88>95:5

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and other carbon-carbon bond-containing molecules. nobelprize.orgwikipedia.org The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile and widely used method for C-C bond formation. libretexts.orglibretexts.org This reaction is highly applicable to this compound, enabling the introduction of aryl, heteroaryl, or alkenyl substituents at the C6 position. researchgate.netscispace.com

The Suzuki-Miyaura reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction of 2,6-dihalopurines has demonstrated excellent regioselectivity, with the C6 position being more reactive than the C2 position. For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. scispace.com This highlights the utility of the Suzuki-Miyaura coupling for the selective functionalization of the C6 position of purine scaffolds. scispace.com More recent advancements include photoredox/nickel dual catalytic cross-coupling methods for the C6-alkylation of chloropurines with alkyl bromides under mild conditions. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. nobelprize.orgyoutube.com

Alkylation and Arylation Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Reactivity at Position 6 vs. Position 2

The structure of this compound features two primary sites susceptible to chemical modification: the chloro group at the C6 position and the amino group at the C2 position. The chlorine atom at the C6 position acts as a good leaving group, making this site highly susceptible to nucleophilic substitution. This reactivity is fundamental to the synthesis of various guanine analogues and other purine derivatives. For instance, the C6 position is often targeted for the introduction of various substituents to create analogues resistant to catabolic enzymes like adenosine (B11128) deaminase (ADA). nih.gov Modifications at C6 with groups such as hydroxylamino, halogens (bromine, iodine), and alkylamino moieties have been explored to modulate biological activity and enzyme resistance. nih.gov

In contrast, the 2-amino group is less reactive in nucleophilic substitution reactions but can be modified through other chemical transformations, such as acylation or alkylation. researchgate.netnih.gov The differential reactivity between these two positions allows for selective chemical modifications. For many synthetic pathways, particularly those involving the synthesis of nucleoside analogues, the strategy often involves first modifying the C6 position, leveraging the high reactivity of the chloro group, while the 2-amino group is either protected or modified in a subsequent step.

Modifications of the 2-Amino Group

Modifications to the 2-amino group of this compound are crucial for synthesizing a diverse range of purine derivatives with specific biological functions. These modifications can involve protecting the amine to prevent unwanted side reactions or acylating it to directly influence the final compound's biological profile.

To achieve regioselective reactions at other positions of the purine ring, such as C6 or N9, it is often necessary to protect the 2-amino group. libretexts.org Protecting groups prevent the amino group from participating in undesired reactions, especially with electrophilic reagents. libretexts.org

One of the most common and effective strategies for protecting amino groups is N-tert-butoxycarbonylation, which involves the introduction of a tert-butoxycarbonyl (Boc) group. tcichemicals.com This method is widely used due to the stability of the Boc group under various conditions, including basic hydrolysis and catalytic reduction, and its straightforward removal under mild acidic conditions. tcichemicals.comnih.gov The reaction typically involves treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. nih.gov Catalyst-free methods for N-tert-butoxycarbonylation in water have been developed, offering an environmentally friendly approach that yields N-t-Boc derivatives chemoselectively without significant side products. organic-chemistry.org While the specific application to this compound is a standard extension of this well-established protocol, it ensures that subsequent modifications, such as N9-alkylation for nucleoside synthesis, can proceed without interference from the 2-amino moiety.

Table 1: Common Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Stability
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate ((Boc)₂O) Mild acid (e.g., TFA) Stable to base, nucleophiles, catalytic hydrogenation
Benzyl Bn Benzyl bromide Catalytic hydrogenation Stable to acid, base

Acylation of the 2-amino group is another key modification. In some synthetic routes, guanine is first di-acylated at the N2 and N9 positions before the chlorination step that yields the 2-acylated-6-chloropurine derivative. googleapis.comgoogle.com The 9-acyl group is subsequently removed by hydrolysis to yield the N2-acylated this compound. googleapis.comgoogle.com

Such modifications can significantly impact the biological activity of the final product. For example, a series of purine-based N-acyl-α-carboxamides were synthesized using this compound as the amine component in a Ugi four-component reaction. researchgate.net The resulting library of multisubstituted compounds exhibited moderate antimicrobial activities against selected bacterial strains. researchgate.net The nature of the acyl group and other substituents introduced can modulate the compound's interaction with biological targets, such as enzymes or receptors, thereby influencing its therapeutic potential.

Enzymatic Synthesis Approaches Utilizing this compound

Enzymatic methods offer significant advantages over traditional chemical synthesis, including high regio- and stereoselectivity under mild reaction conditions. mdpi.com this compound serves as a valuable precursor in these biocatalytic processes for creating nucleoside analogues.

This compound is a key starting material for the enzymatic synthesis of various nucleosides. researchgate.net Enzymes can catalyze the coupling of this purine base with a sugar moiety to form the corresponding nucleoside. This approach is central to producing antiviral agents like penciclovir (B1679225) and famciclovir (B1672041), where this compound is first 9-substituted with a side chain precursor, followed by conversion of the 6-chloro group. googleapis.com The enzymatic synthesis of arabinonucleosides, for instance, has been achieved using 2-chloropurine derivatives modified at the C6 position. mdpi.comresearchgate.netnih.gov These enzymatic reactions often exhibit high efficiency and can lead to high conversion yields. nih.gov

Purine nucleoside phosphorylases (PNPs) are key enzymes in the purine salvage pathway that catalyze the reversible phosphorolysis of purine nucleosides to the corresponding base and (deoxy)ribose-1-phosphate. nih.govnih.gov This reversibility is exploited for the synthesis of nucleoside analogues. preprints.org

In a common "one-pot" synthesis strategy, a ribose donor nucleoside (e.g., uridine) is phosphorolyzed by a pyrimidine nucleoside phosphorylase, and the resulting ribose-1-phosphate (B8699412) is then used by a purine nucleoside phosphorylase to glycosylate a purine base like this compound. nih.govpreprints.org This transglycosylation reaction is an efficient method for producing modified nucleosides. nih.gov For example, a range of purine arabinosides with chiral amino acid amides at the C6 position were synthesized from 2-chloropurine ribosides using recombinant E. coli nucleoside phosphorylases. mdpi.comresearchgate.netnih.gov The equilibrium of this reaction can be shifted towards synthesis, for example, through arsenolysis, where the unstable intermediate α-D-ribose-1-arsenate is formed and rapidly hydrolyzes, making the reaction irreversible. nih.gov

Table 2: Research Findings on Enzymatic Synthesis with this compound Derivatives

Enzyme System Precursor Product Key Findings Reference
Recombinant E. coli nucleoside phosphorylases 2-chloropurine ribosides with chiral amino acid amides at C6 Purine arabinosides with modified C6 The reaction equilibrium was shifted towards synthesis via arsenolysis. The serine derivative showed significant antiproliferative activity. mdpi.comresearchgate.netnih.gov

Biocatalysis with Purine Nucleoside Phosphorylases (PNPs)

One-Pot, Two-Enzyme Cascade Reactions

While the principles of one-pot multi-enzyme cascades are well-established for the synthesis of various compounds, nih.govresearchgate.net specific and detailed research findings on the application of a one-pot, two-enzyme cascade reaction directly involving this compound as the starting substrate are not extensively detailed in the currently available scientific literature.

Enzymatic syntheses have been successfully employed for derivatives of chloropurines, for instance, in the production of 2-chloropurine arabinonucleosides. nih.govmdpi.comresearchgate.net These processes utilize enzymes like nucleoside phosphorylases in transglycosylation and arsenolysis reactions to create modified nucleosides. nih.govmdpi.comresearchgate.net For example, a process for synthesizing purine arabinosides with chiral amino acid amides at the C6 position of a 2-chloropurine riboside has been described, which employs recombinant E. coli nucleoside phosphorylases. nih.govmdpi.comresearchgate.net

Further research is required to explore and document specific one-pot, two-enzyme cascade reactions that utilize this compound as a foundational substrate for the synthesis of novel nucleoside analogues or other valuable chemical entities.

Iii. Advanced Spectroscopic and Computational Analyses of 2 Amino 6 Chloropurine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-amino-6-chloropurine, with each technique offering unique insights into its atomic arrangement and bonding.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, has been employed to study the tautomeric forms of this compound. researchgate.netnih.govsigmaaldrich.com The FT-IR spectra have been recorded in the 4000–400 cm⁻¹ range, while FT-Raman spectra were captured between 3500–100 cm⁻¹. researchgate.netnih.gov These studies interpret the measured spectra with the aid of normal coordinate analysis following DFT calculations. researchgate.netnih.govresearchgate.net

Key vibrational frequencies observed for this compound are detailed below. The C-C stretching vibrations of the purine (B94841) ring are typically observed in the spectral region of 1650-1000 cm⁻¹. researchgate.net For this compound, these have been identified at 1606 cm⁻¹ in the FT-IR spectrum and 1607 cm⁻¹ in the FT-Raman spectrum. researchgate.net

Vibrational ModeFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Theoretical (DFT) Frequency (cm⁻¹)
C-C Stretching1606 researchgate.net1607 researchgate.net1595, 1569 researchgate.net
Ring Vibrations/Other1636 koreascience.kr--
Ring Vibrations/Other1292 koreascience.kr--
Ring Vibrations/Other822 koreascience.kr--
Ring Vibrations/Other630 koreascience.kr--

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. bmrb.io Studies conducted in dimethyl sulfoxide (B87167) (DMSO) reveal distinct chemical shifts. koreascience.krbmrb.io For instance, ¹H NMR data shows a multiplet between δ 6.75-6.79 ppm, corresponding to the amino (NH₂) and imino (NH) protons, and a multiplet at δ 8.01 ppm for the C8-H proton. koreascience.kr

NucleusAtomChemical Shift (ppm)Reference
¹HNH₂ and NH6.75-6.79 (m) koreascience.kr
¹HC8-H8.01 (m) koreascience.kr
¹³CC2159.99 rsc.org
¹³CC4153.62 rsc.org
¹³CC5123.12 rsc.org
¹³CC6149.61 rsc.org
¹³CC8142.45 rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (70 eV) mass spectrum shows a molecular ion peak (M⁻) at an m/z of 169.13, which corresponds to the compound's molecular weight. koreascience.kr Other significant fragments are observed at m/z 151.20, 135.13, and 116.84. koreascience.kr GC-MS analysis confirms the top peak at m/z 169 and a second highest peak at m/z 134. nih.gov

m/z ValueInterpretationReference
169.13Molecular Ion (M⁻) koreascience.kr
151.20Fragment koreascience.kr
135.13Fragment koreascience.kr
134Fragment (Second Highest Peak) nih.gov
116.84Fragment koreascience.kr

Quantum Chemical and Theoretical Studies

Computational methods, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecule's electronic structure, stability, and reactivity, complementing experimental findings.

Quantum chemical studies of this compound have been performed using Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) or 6-311+G(d,p) basis set. researchgate.netnih.govscivisionpub.com These calculations are used for full geometry optimization without symmetry constraints. scivisionpub.com The optimized molecular geometries are then compared with experimental X-ray diffraction data, showing good agreement. researchgate.netnih.gov Furthermore, these DFT calculations are used to compute vibrational frequencies, which aid in the interpretation of experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The calculated frequencies have been found to align well with the observed spectral data. researchgate.netnih.gov

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and kinetic stability of a molecule. scivisionpub.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is an important parameter that describes the charge transfer occurring within the molecule. researchgate.net For this compound, these energies have been calculated using DFT methods. researchgate.netnih.govscivisionpub.com This analysis helps in determining global reactivity parameters such as chemical hardness and softness, which explain the molecule's stability. scivisionpub.com

ParameterValueReference
HOMO Energy-6.52 eV scivisionpub.com
LUMO Energy-1.35 eV scivisionpub.com
Energy Gap (ΔE)5.17 eV scivisionpub.com

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, intramolecular bonding, and interaction among bonds within a molecule. taylorandfrancis.com This analysis provides a localized, Lewis-like chemical bond perspective of electronic wavefunctions, offering insights into hyperconjugative interactions and the stability arising from charge delocalization. taylorandfrancis.comdergipark.org.tr For this compound, NBO analysis is crucial for understanding the molecule's stability and electronic properties. researchgate.netnih.gov

The stability of a molecule is significantly influenced by internal charge transfer, which can be investigated by monitoring atomic charges and the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.netnih.gov The energy of these interactions, known as the stabilization energy E(2), quantifies the extent of charge delocalization. A higher E(2) value indicates a more intense interaction between the electron donor and acceptor orbitals. taylorandfrancis.com

In computational studies of the N9H10 tautomer of this compound, NBO analysis revealed significant intramolecular hyperconjugative interactions. researchgate.netnih.gov These interactions represent charge transfers from Lewis-type orbitals (electron donors) to non-Lewis type orbitals (electron acceptors). The most significant of these interactions involves the transfer of electron density from the lone pair of the N1 atom to the antibonding orbitals of the adjacent C2–N3 and C6–N1 bonds. This delocalization of electron density stabilizes the molecule.

Key findings from the NBO analysis highlight specific donor-acceptor interactions that contribute to the stability of the N9H10 tautomer. The stabilization energies associated with these charge transfers are detailed in the table below.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N1π(C2-N3)49.66
LP (1) N1π(C6-N1)42.11
LP (1) N3π(C2-N1)32.08
LP (1) N3π(C4-C5)27.91
LP (1) N7π(C5-C4)31.43
LP (1) N7π(C8-N9)29.54

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level.

Tautomeric Forms (N9H10 and N7H10)

Purine derivatives like this compound can exist in different tautomeric forms, which are isomers that differ in the position of a proton. Computational and spectroscopic studies have focused on two primary tautomers: N9H10 and N7H10. nih.govresearchgate.net In the N9H10 tautomer, the hydrogen atom is bonded to the nitrogen at the 9th position of the purine ring, whereas in the N7H10 form, the hydrogen is attached to the nitrogen at the 7th position.

The relative stability of these tautomers is a critical aspect of their chemistry. tandfonline.com Density Functional Theory (DFT) calculations have been employed to determine the ground-state energies and investigate the structural and vibrational properties of both forms. researchgate.netnih.gov These computational analyses consistently show that the N9H10 tautomer is more stable than the N7H10 tautomer. The electron-donating amino group at the C6 position is considered beneficial for promoting the predominance of the N9 tautomer. tandfonline.comnih.gov

The structural integrity and identity of these tautomers have been confirmed through vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, with the experimental results showing good agreement with the calculated frequencies. nih.gov

PropertyN9H10 TautomerN7H10 Tautomer
Total Energy (Hartree)-842.2709-842.2647
Relative Energy (kcal/mol)0.003.89
StabilityMore StableLess Stable

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. mdpi.com Materials with high β values are of great interest for applications in optoelectronics and photonics. The calculation of this property for this compound provides insight into its potential as an NLO material.

Computational studies using DFT methods have been performed to calculate the dipole moment (μ) and the first-order hyperpolarizability for the N9H10 and N7H10 tautomers of this compound. nih.govresearchgate.net The calculations show that the magnitude of the first-order hyperpolarizability is significantly influenced by the tautomeric form.

The total molecular dipole moment and the average hyperpolarizability were calculated using the following equations: μ = (μ_x² + μ_y² + μ_z²)¹ᐟ² β_tot = (β_x² + β_y² + β_z²)¹ᐟ²

The results indicate that the N7H10 tautomer possesses a significantly larger first-order hyperpolarizability compared to the more stable N9H10 tautomer. This suggests that the less stable tautomer has more favorable NLO characteristics. The calculated values are often compared to those of a standard NLO material like urea (B33335) for reference. mdpi.com

TautomerDipole Moment (μ) (Debye)First-Order Hyperpolarizability (β_tot) (x 10⁻³⁰ esu)
N9H106.4565.73
N7H103.32110.02

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level.

Iv. Biological Activity and Mechanisms of Action of 2 Amino 6 Chloropurine and Its Derivatives

Antiviral Activities and Mechanisms

2-Amino-6-chloropurine serves as a crucial precursor in the development of nucleoside analogs that exhibit significant antiviral properties. medchemexpress.comcaymanchem.combertin-bioreagent.comtargetmol.com These synthetic compounds are designed to combat various viral infections by interfering with fundamental viral processes.

Interference with Viral Replication

The primary antiviral mechanism of derivatives of this compound lies in their ability to disrupt viral replication. chemimpex.compreprints.orgmdpi.com Once these nucleoside analogs are introduced into a biological system, they can be taken up by host cells and undergo phosphorylation to their active triphosphate forms. In their activated state, they mimic natural nucleosides, the essential building blocks of DNA and RNA.

During the process of viral replication, viral polymerases can mistakenly incorporate these analogs into the growing nucleic acid chains. This incorporation can lead to the termination of the chain, effectively halting the replication process. Furthermore, the structural dissimilarity of the analogs to natural nucleosides can also inhibit the function of viral polymerases, further impeding viral propagation. nih.gov

Activity Against Specific Viruses (e.g., EBV, Herpes Viruses, HHV-6)

Derivatives of this compound have demonstrated notable efficacy against a range of human herpesviruses. nih.gov Research has specifically highlighted their activity against Epstein-Barr virus (EBV) and human herpesvirus 6 (HHV-6). medchemexpress.comcaymanchem.combertin-bioreagent.com For instance, certain 2-amino-6-alkoxypurine analogs have shown broad antiviral activity, particularly against EBV, human cytomegalovirus (HCMV), and HHV-6B. nih.gov

The carbocyclic analogue of this compound 3'-deoxyribofuranoside has been found to be active against a strain of herpes simplex virus type 1 (HSV-1) that lacks thymidine (B127349) kinase-inducing capacity. nih.gov This suggests a mechanism of action that may not be solely dependent on viral thymidine kinase for activation, a common pathway for many anti-herpes drugs.

Precursor for Antiviral Nucleoside Analogs (e.g., Penciclovir (B1679225), Acyclovir, Famciclovir (B1672041), Abacavir)

This compound is a key intermediate in the synthesis of several commercially significant antiviral drugs. google.comgoogle.com Its chemical structure allows for the attachment of various side chains, leading to the creation of potent nucleoside analogs.

Some of the prominent antiviral agents derived from this compound include:

Penciclovir: An antiviral medication effective against herpes simplex virus infections. preprints.orggoogle.comgoogle.com

Acyclovir: A widely used antiviral drug for the treatment of herpes simplex virus, varicella-zoster virus, and herpes zoster infections. preprints.orgmdpi.com

Famciclovir: The prodrug of penciclovir, which is converted to its active form in the body and is used to treat various herpesvirus infections. preprints.orggoogle.comgoogle.comgoogle.com

Abacavir: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. preprints.org

The synthesis of these drugs often involves the alkylation of this compound at the N9 position, followed by further chemical modifications to introduce the desired side chain and convert the 6-chloro substituent. google.comresearchgate.net

Role in Inhibiting Viral Enzymes

The antiviral activity of this compound derivatives is intrinsically linked to their ability to inhibit critical viral enzymes. The triphosphate forms of these nucleoside analogs act as competitive inhibitors of viral DNA and RNA polymerases. nih.gov By binding to the active site of these enzymes, they prevent the incorporation of natural nucleoside triphosphates, thereby halting the synthesis of new viral genomes.

Furthermore, some studies suggest that the 6-chloropurine (B14466) moiety itself may play a direct role in the antiviral activity. Its electrophilic nature could potentially lead to the formation of a covalent bond with the target enzyme, resulting in irreversible inhibition. nih.gov This dual mechanism of action, combining chain termination and enzyme inhibition, contributes to the potent antiviral effects of these compounds.

Anticancer Research and Mechanisms

Beyond their antiviral properties, derivatives of this compound have also been investigated for their potential as anticancer agents. google.com The rationale behind this research lies in the fundamental similarities between viral replication and the uncontrolled proliferation of cancer cells, both of which rely heavily on nucleic acid synthesis.

Interference with DNA and RNA Synthesis

Purine (B94841) nucleoside analogs, including those derived from this compound, have demonstrated broad antitumor activity. chemsrc.com Their mechanism of action in cancer cells mirrors their antiviral activity, primarily through the inhibition of DNA and RNA synthesis. chemimpex.comchemsrc.com

Once inside a cancer cell, these analogs are phosphorylated and can be incorporated into the growing DNA and RNA strands during cell division. This incorporation disrupts the normal process of nucleic acid elongation, leading to DNA damage and the induction of apoptosis (programmed cell death). chemsrc.com The structural differences between the analogs and natural nucleosides can also lead to the inhibition of cellular polymerases, further contributing to their cytotoxic effects.

Research has shown that coumarin (B35378) derivatives containing a this compound ligand exhibit cytostatic activity against various cancer cell lines, including hepatic carcinoma (Hep-G2) and colon cancer (SW620). jocpr.com

Inhibition of O⁶-methylguanine-DNA Methyltransferase (MGMT)

O⁶-alkylguanine-DNA alkyltransferase (AGT), commonly known as O⁶-methylguanine-DNA methyltransferase (MGMT), is a critical DNA repair protein that protects cells from the mutagenic effects of alkylating agents. researchgate.netnih.gov It functions by transferring the alkyl group from the O⁶ position of guanine (B1146940) in DNA to a cysteine residue within its own active site, a "suicide" mechanism that irreversibly inactivates the protein. oncotarget.comscience.gov High levels of MGMT activity in tumors are a major cause of resistance to chemotherapeutic alkylating drugs. nih.govnih.gov

Derivatives of this compound, particularly O⁶-substituted guanines like O⁶-benzylguanine (O⁶-BG), are potent inactivators of MGMT. researchgate.netresearchgate.net These compounds act as pseudosubstrates for the MGMT protein. nih.gov The synthesis of these powerful MGMT inhibitors often utilizes this compound as a starting material. researchgate.netscience.govcapes.gov.br By irreversibly binding to and inactivating MGMT, these derivatives deplete the tumor cell's ability to repair DNA damage, thereby increasing its susceptibility to treatment. researchgate.net Researchers have synthesized various O⁶-benzylguanine analogues to enhance properties like solubility and inhibitory effectiveness. For instance, substituting an aminomethyl group at the meta- position of the benzyl (B1604629) ring was found to greatly enhance the inactivation of MGMT. nih.gov

Sensitization of Tumor Cells to Alkylating Agents

The primary clinical application of MGMT inhibition is to sensitize cancer cells to alkylating chemotherapy agents such as temozolomide (B1682018) (TMZ) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). oncotarget.comnih.gov By depleting MGMT, derivatives of this compound prevent the repair of cytotoxic DNA lesions caused by these drugs. researchgate.netoncotarget.com This chemosensitization strategy aims to overcome one of the key mechanisms of drug resistance in tumors like glioblastoma. nih.govoncotarget.com

For example, O⁶-benzylguanine (O⁶-BG) and its analogues have been shown to significantly enhance the cytotoxic effects of alkylating agents in human tumor cells. nih.gov In vitro studies on glioma cells demonstrated that a prodrug that converts to O⁶-BG effectively inhibits MGMT and sensitizes the cells to BCNU, CCNU, and TMZ. oncotarget.com This sensitization effect has been confirmed in multiple studies, where the inactivation of MGMT by O⁶-benzylguanine derivatives leads to a marked increase in the efficacy of chloroethylating agents. nih.gov

Cytostatic Effects on Cancer Cell Lines

Beyond their role as chemosensitizers, various derivatives of this compound exhibit direct cytostatic activity, meaning they can inhibit the growth and proliferation of cancer cells.

Research has shown that:

A coumarin derivative incorporating a this compound ligand demonstrated notable cytostatic activity against human hepatic carcinoma (Hep-G2) and colon cancer (SW620) cell lines. jocpr.com

An N-7 acyclic purine nucleoside analogue of this compound with an acetoxyethoxymethyl side chain (compound 5a) displayed moderate and selective cytostatic effects against murine leukemia (L1210) and human T-lymphocyte (Molt4/C8, CEM) cell lines, while showing no cytotoxic effect on normal human fibroblasts. semanticscholar.org The corresponding N-9 isomer (5b) exhibited even stronger inhibitory effects. semanticscholar.org

Among a series of N-7 acyclic purine regioisomers, the 2-aminopurin-6-thione derivative (compound 6a), synthesized from a this compound precursor, showed the most significant cytostatic activity, particularly against murine L1210 cells. semanticscholar.org

Thiopurine pyranonucleosides, synthesized using this compound, were also found to have cytostatic activity against several cancer cell lines, including murine leukemia L1210, human lymphocyte Molt4/C8 and CEM cells, and human breast carcinoma MCF7 cells. researchgate.net

The following table summarizes the cytostatic activities of selected this compound derivatives on various cancer cell lines.

DerivativeCell LineActivity (IC₅₀ in µg/mL)Source
N-7 Acyclic Analogue (5a) Murine Leukemia (L1210)87 semanticscholar.org
Human T-lymphocyte (Molt4/C8)72 semanticscholar.org
Human T-lymphocyte (CEM)68 semanticscholar.org
N-7 2-aminopurin-6-thione (6a) Murine Leukemia (L1210)7.8 semanticscholar.org
Human T-lymphocyte (Molt4/C8)20 semanticscholar.org
Human T-lymphocyte (CEM)19 semanticscholar.org

Purine Nucleoside Analogs in Lymphoid Malignancies

Purine nucleoside analogs (PNAs) represent a class of cytotoxic drugs that are particularly important in the treatment of hematological cancers, especially lymphoid malignancies. chemondis.comresearchgate.net Many of these analogs are structurally similar to natural purine nucleosides like adenosine (B11128) and guanosine (B1672433) and can be derived from precursors such as this compound. researchgate.nettargetmol.com These drugs are effective against both dividing and resting cells. researchgate.net

The anticancer mechanisms of purine nucleoside analogs derived from compounds like this compound are multifaceted. chemondis.commedchemexpress.com A primary mode of action is the inhibition of DNA synthesis. chemondis.comtargetmol.com Once inside the cell, these analogs are converted into their triphosphate forms, which then act as fraudulent substrates, competing with natural nucleosides for incorporation into DNA. This incorporation can terminate DNA chain elongation or lead to dysfunctional DNA, ultimately halting replication. researchgate.net

In addition to disrupting DNA synthesis, these compounds are potent inducers of apoptosis, or programmed cell death. chemondis.comresearchgate.net The cellular stress caused by DNA damage and replication inhibition triggers apoptotic pathways. For example, studies on novel 6-chloropurine nucleosides have shown they can cause cell cycle arrest in the G2/M phase and effectively induce apoptosis in cancer cells. researchgate.net

Antimicrobial Activities (Antifungal, Antimycobacterial)

Derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating activity against both fungal and mycobacterial pathogens. researchgate.net

Several studies have synthesized and screened 6-substituted purine derivatives, originating from this compound, for their antifungal efficacy. These investigations have revealed that specific modifications to the purine structure can yield compounds with significant activity against various fungal strains.

One study synthesized O⁶-alkylguanine derivatives from this compound and reported that some of the compounds showed promising antifungal activities. researchgate.net Another research effort evaluated a series of 6-substituted purine derivatives against pathogens including Candida tropicalis, Aspergillus niger, and Bacillus subtilis. The results indicated that certain derivatives displayed potent antifungal effects, suggesting they could serve as lead compounds for developing new antifungal therapies.

The table below outlines the antifungal activity of selected derivatives from the aforementioned study.

Compound NumberActivity Against Candida tropicalisActivity Against Aspergillus nigerActivity Against Bacillus subtilisSource
7 GoodModerateGood
8 GoodGoodGood
11 ModerateGoodFairly good
13 Fairly goodGoodGood
15 GoodModerateFairly good
16 ModerateFairly goodGood

Antimycobacterial Activity

Significant tuberculostatic activity has been observed in derivatives of this compound. Studies focusing on its N-acyl derivatives identified compounds with high activity against Mycobacterium tuberculosis H37Rv, M. avium, and M. terrae. researchgate.netrcsi.science The minimum inhibitory concentrations (MIC) for these active compounds ranged from 0.35 to 1.5 μg/mL. researchgate.net Importantly, these potent derivatives were found to be essentially nontoxic to human embryo fibroblasts, indicating a favorable selectivity profile. researchgate.net Further research has shown that other 2-amino and 2-chloro purine analogs also possess moderate inhibitory activity against M. tuberculosis. nih.gov

Activity Against Mycobacterium tuberculosis Strains

Studies have demonstrated that this compound and its derivatives possess notable tuberculostatic activity. Research into the antimycobacterial properties of these compounds has been conducted on various strains, including the laboratory standard Mycobacterium tuberculosis H37Rv, as well as M. avium, M. terrae, and clinical multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains. rcsi.sciencebakhtiniada.ru

N-acyl derivatives of this compound, in particular, have shown high tuberculostatic activity, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.5 µg/mL. researchgate.net Furthermore, conjugates of 2-aminopurine (B61359) with certain amino acids and peptides have exhibited significant antimycobacterial effects. For instance, N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acid showed high activity against both the standard H37Rv strain and a multidrug-resistant clinical isolate. nih.gov Similarly, a 2-aminopurine-lysine conjugate with an N9-(2-hydroxyethoxy)methyl substituent in the purine core displayed potent inhibitory activity against M. tuberculosis H37Rv, M. avium, M. terrae, and an MDR-TB strain, with MIC values of 0.7 µg/mL and 1.5 µg/mL, respectively. mathnet.ru

Compound/DerivativeMycobacterium Strain(s)Observed Activity (MIC)Reference
N-acyl derivatives of this compoundM. tuberculosis H37Rv, M. avium, M. terrae, MDR-TB0.35–1.5 µg/mL researchgate.net
N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acidM. tuberculosis H37Rv, MDR-TBHigh activity nih.gov
2-Aminopurine-lysine conjugate with N9-(2-hydroxyethoxy)methyl substituentM. tuberculosis H37Rv, M. avium, M. terrae0.7 µg/mL mathnet.ru
2-Aminopurine-lysine conjugate with N9-(2-hydroxyethoxy)methyl substituentMDR-TB1.5 µg/mL mathnet.ru
Investigation of Tuberculostatic Mechanism (e.g., STPK inhibition)

To elucidate the mechanism behind the tuberculostatic effects of this compound derivatives, researchers have investigated their potential to inhibit essential mycobacterial enzymes. One area of focus has been the serine-threonine protein kinases (STPKs), which are crucial for various cellular processes in Mycobacterium tuberculosis. rcsi.scienceresearchgate.net

However, studies assessing the ability of active this compound derivatives to inhibit mycobacterial STPKs have concluded that the tuberculostatic activity of these compounds is not linked to STPK inhibition. bakhtiniada.ruresearchgate.net This finding suggests that these purine analogs exert their antimycobacterial effects through alternative mechanisms of action, which remain a subject of ongoing investigation. nih.gov

Biochemical Pathway Interactions

Interaction with Enzymes Involved in Nucleic Acid Metabolism (e.g., HGXPRT)

This compound and its derivatives are known to interact with enzymes central to nucleic acid metabolism, particularly those in the purine salvage pathway. A key enzyme in this pathway is hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), which is essential for the survival of various pathogens, including the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis. ambeed.comnih.gov

Research has shown that 6-chloroguanine, another name for this compound, acts as a substrate for the P. falciparum HGXPRT. ambeed.com It has been observed to inhibit the uptake of hypoxanthine (B114508) into parasites with an IC50 of 67 µM. ambeed.com Acyclic nucleoside phosphonates (ANPs) containing a 6-oxopurine base, which can be synthesized from this compound, are potent inhibitors of HGXPRT from P. falciparum and Plasmodium vivax. researchgate.net The inhibition of this enzyme disrupts the synthesis of purine nucleoside monophosphates, which are necessary for DNA and RNA synthesis, thereby impeding cell replication. nih.gov

Derivatives of this compound have been synthesized and tested as inhibitors against both human HGPRT and parasite HGXPRT, showing varying degrees of selectivity. researchgate.netuq.edu.au For example, certain acyclic nucleoside phosphonates have demonstrated Ki values as low as 100 nM for P. falciparum HGXPRT, with up to 58-fold selectivity for the parasite enzyme over the human counterpart. researchgate.net

CompoundEnzymeInteraction TypeFindingReference
This compound (6-Chloroguanine)P. falciparum HGXPRTSubstrate/InhibitorInhibited [3H]hypoxanthine uptake with IC50 of 67 µM. ambeed.com
Acyclic Nucleoside Phosphonates (derived from this compound)P. falciparum HGXPRTInhibitorKi values as low as 100 nM. researchgate.net
Aza-acyclic Nucleoside Phosphonates (derived from this compound)P. falciparum HGXPRTInhibitorKi values as low as 0.08 µM. researchgate.net
Aza-acyclic Nucleoside Phosphonates (derived from this compound)P. vivax HGPRTInhibitorKi values as low as 0.01 µM. researchgate.net

Analog or Inhibitor in Biochemical Pathways

As a purine analog, this compound and its derivatives can function as antimetabolites, interfering with normal biochemical pathways. medchemexpress.eumedchemexpress.com These compounds structurally mimic natural purines like guanine and adenine (B156593), allowing them to be recognized by and interact with enzymes involved in nucleic acid synthesis. This mimicry is the basis for their role as inhibitors in these pathways. chemimpex.com

The primary mechanism of action for many purine nucleoside analogs involves the inhibition of DNA synthesis, which can lead to the induction of apoptosis. medchemexpress.eumedchemexpress.com For example, 2-amino-6-chloro-1-deazapurine is believed to exert its activity after being converted to its nucleotide form by the enzyme hypoxanthine (guanine) phosphoribosyltransferase. sigmaaldrich.com The resulting nucleotide analog can then disrupt DNA replication.

Derivatives of this compound are precursors in the synthesis of various biologically active nucleotide analogs. medchemexpress.com For instance, it is a key intermediate in the synthesis of antiviral drugs like famciclovir and penciclovir, which act by inhibiting viral DNA polymerases. google.comgoogle.com Its riboside form, 6-chloroguanosine, is used to study nucleic acid metabolism and can be integrated into RNA and DNA, providing insights into genetic processes. chemimpex.com

Impact on DNA Polymerase Activity

Derivatives of this compound have been specifically designed and synthesized to act as inhibitors and probes of DNA polymerases. bibliotekanauki.plnih.gov The triphosphate forms of these nucleoside analogs can act as potent, non-substrate inhibitors of certain DNA polymerases, such as DNA polymerase α, while acting as substrates for other polymerases. bibliotekanauki.pl

For example, N2-(p-n-butylphenyl)dGTP, synthesized from a this compound intermediate, was developed as an inhibitor-probe for B family DNA polymerases. bibliotekanauki.pl Similarly, other 6-substituted 2-aminopurine-2'-deoxyribonucleoside 5'-triphosphates have been developed to study DNA polymerase incorporation efficiency opposite modified bases in a DNA template, such as 5-methylcytosine (B146107) (5mC). d-nb.info These studies show that modifications at the 6-position of the purine ring can enhance the polymerase's ability to discriminate between different nucleotides. d-nb.info

The inhibitory action of these analogs is often competitive with natural deoxynucleoside triphosphates (dNTPs). For instance, derivatives of N2-(p-n-butylphenyl)guanine (BuPG) were found to be competitive inhibitors with respect to dGTP against DNA polymerase α. nih.gov The potency of these compounds highlights their potential to interfere directly with the DNA replication machinery.

V. Structure Activity Relationships Sar and Structural Modifications for Enhanced Biological Effects

Influence of Substituents on Biological Activity

The substituents at the 2 and 6 positions of the purine (B94841) ring are critical determinants of the biological activity of 2-amino-6-chloropurine, particularly its antimycobacterial properties.

Criticality of 2-Amino and 6-Chloro Groups for Antimycobacterial Activity

The presence of both the 2-amino and 6-chloro groups on the purine scaffold is crucial for its antimycobacterial effects. Studies have demonstrated that these specific substitutions are essential for the compound's tuberculostatic activity. researchgate.net The free 2-amino and 6-chloro groups are considered critical for this biological action. In fact, this compound derivatives have shown high tuberculostatic activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.35 to 1.5 μg/ml against various Mycobacterium strains, including multidrug-resistant Mycobacterium tuberculosis. researchgate.net

In contrast, the absence of the 2-amino group, as seen in 6-chloropurine (B14466), results in weaker antimycobacterial activity. Similarly, replacement of the 6-chloro group with other functionalities can also diminish its efficacy. This highlights the specific structural requirements for potent antimycobacterial action.

Effects of Acylation and Substitution on Efficacy

Modification of the 2-amino and 6-chloro groups through acylation or substitution generally leads to a reduction in antimycobacterial efficacy. For instance, acylation of the 2-amino group, resulting in compounds like 2-acetamido-6-chloropurine, demonstrates reduced potency against mycobacteria, with a MIC greater than 1.5 μg/mL. This suggests that a free amino group is vital for the compound's biological activity.

Furthermore, substitution at the 6-position of the purine ring with various amino acids and dipeptides has been explored. researchgate.net While some of these conjugates exhibit antimycobacterial activity, the specific nature of the substituent plays a significant role in determining the level of activity. researchgate.netmdpi.com For example, N-(purin-6-yl)glycyl-(S)-glutamic acid and its 2-amino analog have shown high antimycobacterial activity. researchgate.net

Regioselectivity in Derivatization and its Impact on SAR

The regioselectivity of derivatization, particularly alkylation at the N7 versus the N9 position of the purine ring, has a profound impact on the structure-activity relationship. The 2-amino group in this compound enhances the rate of nucleophilic substitution, facilitating the synthesis of 9-alkylated derivatives. N9-substitution has been observed to enhance the antimycobacterial activity in some purine series. nih.gov

Recent methods have been developed for the direct N7 regioselective tert-alkylation of 6-substituted purines. acs.org This allows for the synthesis of a different set of isomers and further exploration of the SAR. The ability to selectively introduce substituents at either the N7 or N9 position is crucial for developing a comprehensive understanding of how the spatial arrangement of these groups affects biological activity.

Design and Synthesis of Purine Nucleoside Analogs with Modified Ribose Moieties

Modification of the ribose moiety in purine nucleoside analogs is a key strategy for enhancing their biological effects, including anticancer and antiviral activities.

3'-Fluorinated Purine Nucleosides

The introduction of a fluorine atom at the 3'-position of the ribose sugar has been a significant area of research. beilstein-journals.orgresearchgate.netacs.org A unified synthetic strategy has been developed to create novel 3'-fluorinated purine nucleoside derivatives. beilstein-journals.orgresearchgate.net This involves constructing the analogs from a common 3'-deoxy-3'-fluororibofuranose intermediate. beilstein-journals.orgresearchgate.net

These 3'-fluorinated analogs, including those with 2-chloro or 2-amino-6-substituted purine bases, have been synthesized and evaluated for their anticancer properties. beilstein-journals.orgresearchgate.net Several of these compounds have demonstrated potent tumor cell growth inhibition at low micromolar concentrations. beilstein-journals.orgresearchgate.net For example, 2-amino-6-chloro-9-(3'-deoxy-3'-fluoro-β-D-ribofuranosyl)purine is one such derivative that has been synthesized and studied. d-nb.info

Dioxolanylpurine Nucleoside Derivatives

Another important class of modified nucleosides are the dioxolanylpurine derivatives, which have shown significant anti-HIV activity. researchgate.netnih.govacs.org These analogs feature a 1,3-dioxolane (B20135) ring in place of the traditional ribose sugar. The synthesis of both D- and L-configuration 1,3-dioxolane nucleoside analogs has been reported. nih.gov

The stereochemistry of the dioxolane ring, including the configuration at the 2 and 4 positions, is critical for selective anti-HIV-1 activity. acs.org Molecular mechanics calculations have shown that substitutions on the dioxolane ring can alter its conformational preference, which in turn influences its biological activity. nih.gov

Vi. Preclinical Studies and Potential Therapeutic Development

Preclinical Pharmacokinetics of Prodrugs Derived from 2-Amino-6-chloropurine

Prodrug strategies are frequently employed in drug development to improve the physicochemical and pharmacokinetic properties of parent drug molecules. wuxiapptec.commdpi.com For derivatives of this compound, this approach has been explored to enhance the delivery and efficacy of antiviral nucleoside analogs. A key example is the development of (-)-beta-D-2-amino-6-chloropurine dioxolane (ACPD), a prodrug of the potent antiviral agent (-)-beta-D-dioxolane guanine (B1146940) (DXG). nih.govasm.orgnih.gov Preclinical pharmacokinetic studies in rhesus monkeys were conducted to evaluate ACPD's potential to deliver sustained levels of the active parent nucleoside, DXG. nih.govasm.org

Following oral administration in rhesus monkeys, the prodrug (-)-beta-D-2-amino-6-chloropurine dioxolane (ACPD) was absorbed rapidly. nih.govnih.gov Peak serum concentrations of the prodrug were achieved within one hour of administration. nih.govasm.org

However, when compared to a related prodrug, (-)-beta-D-2-aminopurine dioxolane (APD), the concentrations of ACPD were less sustained over time. nih.govasm.org This suggests a faster clearance or conversion rate for ACPD compared to APD in this preclinical model. nih.gov

The primary goal of administering the ACPD prodrug is its in vivo conversion to the active antiviral nucleoside, (-)-beta-D-dioxolane guanine (DXG). nih.gov In vitro, this conversion is facilitated by the enzyme adenosine (B11128) deaminase. nih.govasm.orgnih.gov

Preclinical studies in rhesus monkeys confirmed that oral administration of ACPD successfully generated the parent nucleoside DXG in the bloodstream. nih.govasm.org However, the efficiency of this conversion and the resulting exposure to DXG were found to be lower than that achieved with the comparator prodrug, APD. nih.govasm.org The serum concentrations and the total exposure (area under the concentration-time curve) of DXG were significantly lower following ACPD administration compared to APD. nih.govasm.org Furthermore, ACPD produced lower concentrations of both the prodrug itself and the active metabolite DXG in the cerebrospinal fluid. nih.govasm.org

Pharmacokinetic Profile of ACPD vs. APD in Rhesus Monkeys nih.govasm.org
Parameter(-)-beta-D-2-amino-6-chloropurine dioxolane (ACPD)(-)-beta-D-2-aminopurine dioxolane (APD)
Absorption RateRapid, peak concentration within 1 hourRapid, peak concentration within 1 hour
Sustained ReleaseLess sustained concentrationsMore markedly sustained concentrations
DXG GenerationYielded DXGYielded significantly higher serum concentrations of DXG
Cerebrospinal Fluid PenetrationLower concentrations of prodrug and DXGHigher concentrations of prodrug and DXG

Role in Drug Development

This compound is a crucial building block in medicinal chemistry, primarily serving as a versatile precursor for a wide range of therapeutic agents. google.comnbinno.com Its unique chlorinated purine (B94841) structure allows for precise chemical modifications, making it an important intermediate in the synthesis of nucleoside analogs and other novel compounds. nbinno.comgoogle.com

This compound is widely recognized as a key intermediate in the synthesis of guanine nucleoside analogs. google.com This process typically involves the substitution of the chloro group at the 6-position. google.com This route is often preferred in pharmaceutical manufacturing as it avoids the use of potentially mutagenic intermediates like 6-thioguanine. google.com

Notable antiviral drugs are prepared using this compound as a starting material. For instance, it is an intermediate in the preparation of the antiviral agents penciclovir (B1679225) and its oral prodrug famciclovir (B1672041). google.com The synthesis involves attaching an appropriate side chain to the 9-position of the purine ring, followed by converting the 6-chloro group to a hydroxyl group to form the final guanine analog. google.com

The chemical reactivity of this compound has been leveraged to create diverse libraries of compounds with potential therapeutic applications beyond its traditional use as a guanine precursor. bertin-bioreagent.comnih.govacs.org Researchers have used it as a scaffold to synthesize novel agents for various diseases. chemimpex.com

Specific examples of therapeutic agents developed from this compound include:

Antiviral Agents: It is a precursor for nucleoside analogs with activity against viruses such as the Epstein-Barr virus (EBV) and human herpes virus 6 (HHV-6). bertin-bioreagent.com Acyclic selenopurine nucleosides have also been synthesized from this precursor to serve as a template for new antiviral drug design. mdpi.com

Antimicrobial Agents: It has been used to synthesize C6-modified guanine analogs designed to bind to guanine riboswitches in bacteria. nih.gov This approach aims to inhibit bacterial growth by targeting gene expression. nih.gov

Antitumor Agents: The compound is a building block for kinase inhibitors used in oncology research. nbinno.com Additionally, a series of potent 2-amino-6-halopurine derivatives have been developed as inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy. acs.org

Antimycobacterial Agents: Novel N-(purin-6-yl)dipeptides have been synthesized through the nucleophilic substitution of the chlorine atom in this compound with dipeptides, creating potential new agents against mycobacteria. researchgate.net

Boron-Containing Nucleosides: Researchers have synthesized libraries of boron-containing nucleoside analogs using this compound as a starting nucleobase, expanding the chemical space for potential new therapeutics. acs.org

Nucleoside Phosphate and Phosphonate (B1237965) Prodrugs: The compound is used in the synthesis of acyclic nucleoside phosphonate prodrugs, which are designed to improve the delivery of the active drug. acs.org

Novel Therapeutic Agents Derived from this compound
Therapeutic AreaCompound ClassMechanism/TargetReference
AntiviralNucleoside AnalogsInhibition of viral replication (e.g., EBV, HHV-6) bertin-bioreagent.com
AntimicrobialGuanine AnalogsBinding to bacterial guanine riboswitches nih.gov
AntitumorHsp90 InhibitorsInhibition of heat shock protein 90 acs.org
AntitumorKinase InhibitorsInhibition of protein kinases nbinno.com
AntimycobacterialN-(purin-6-yl)dipeptidesNot specified researchgate.net
VariousBoron-Containing NucleosidesBroad therapeutic potential acs.org

Q & A

Q. What are the common synthetic routes for 2-amino-6-chloropurine, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of guanine derivatives or alkylation of purine precursors. For example, 2,9-diacetylguanine can be chlorinated using phase-transfer catalysis with PEG-2000, followed by deprotection to yield the target compound . Reaction conditions such as solvent polarity (e.g., DMSO for alkoxylation ), catalyst selection (e.g., HCl for ammonia-mediated synthesis ), and temperature significantly impact regioselectivity and yield. Purification often involves solid-supported reagents like alumina or ion-exchange resins to isolate N9 regioisomers selectively .

Q. How is this compound utilized in nucleoside analog synthesis?

This compound serves as a key intermediate in synthesizing nucleoside analogs with antiviral or antitumor properties. For instance, alkylation with allyl-protected bromohydrins produces 7- or 9-hydroxy(phenyl)ethylguanine adducts, which are precursors to guanine adducts formed by styrene oxide . It is also used in the enzymatic synthesis of 2′-deoxyguanosine and carbocyclic nucleosides via Mitsunobu reactions or aldol condensations .

Q. What analytical methods are essential for characterizing this compound derivatives?

Critical techniques include:

  • Vibrational spectroscopy and quantum chemical calculations to study tautomeric forms .
  • IR spectroscopy for identifying functional groups (e.g., NH₂ and Cl stretches) and differentiating regioisomers .
  • HPLC for purity assessment (>97% purity is standard) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during alkylation of this compound?

Alkylation often produces N7/N9 regioisomers, complicating purification. A chemoselective approach using solid-supported reagents (e.g., alumina/H⁺ pads) selectively scavenges N7 isomers, yielding N9-alkylated products with >70% purity . Protecting groups (e.g., allyl for hydroxyls) enhance regiocontrol during bromohydrin alkylation, favoring N7 adducts in specific cases .

Q. What strategies improve reproducibility in hydrogenolysis of 6-chloro derivatives for nucleoside synthesis?

Early methods using 6-thioguanosine reduction faced variability. Replacing thiols with chloro substituents and employing hydrogenolysis under controlled H₂ pressure (e.g., 50 psi) enhances reproducibility. For example, hydrogenolysis of 6-chloropurine riboside avoids side reactions, enabling scalable synthesis of phosphoramidites for RNA solid-phase synthesis .

Q. How do structural modifications of this compound affect biological activity?

  • Antiviral activity : 2′-Deoxyguanosine analogs derived from this compound show efficacy against Epstein-Barr virus (EBV) and HHV-6 by mimicking natural nucleosides .
  • Antifungal activity : O⁶-alkylguanine derivatives synthesized via alkoxylation exhibit dose-dependent inhibition, though activity varies with alkyl chain length .
  • Cytotoxicity : Free this compound shows low cytotoxicity in HeLa cells (IC₅₀ > 100 µM), suggesting its toxicity arises primarily from incorporation into nucleic acids as modified nucleotides .

Q. How should researchers address conflicting data on the metabolic activation of this compound?

Contradictions arise from differing phosphorylation pathways. While hypoxanthine phosphoribosyltransferase (HGPRT) activates some analogs (e.g., 1-deazapurine derivatives ), other studies suggest alternative kinases or salvage pathways. Use isotopic labeling (³H/¹⁴C) to track nucleotide incorporation and compare results across cell lines (e.g., L1210 leukemia vs. HeLa) to clarify metabolic routes .

Q. What are the challenges in scaling up this compound-based syntheses for large RNA constructs?

Key issues include:

  • Deprotection sensitivity : Harsh conditions (e.g., strong acids) degrade RNA. Using N-(di-n-butylamino)methylene protection allows mild deprotection (pH 7.5 buffers) for >50-mer RNAs .
  • Solubility : Polar aprotic solvents (DMF, DMSO) improve solubility during phosphoramidite synthesis but require rigorous drying to prevent hydrolysis .

Methodological Recommendations

  • Synthetic optimization : Screen alkylation catalysts (e.g., NaH in THF ) and protect hydroxyls with acetates to minimize side reactions .
  • Biological assays : Pair cytotoxicity screens (e.g., MTT assays ) with nucleotide incorporation studies (³²P labeling) to distinguish direct toxicity from metabolic effects.
  • Data validation : Cross-reference spectral data (¹H NMR, IR ) with computational models (e.g., DFT for tautomer stability ) to confirm structural assignments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.